1-Bromo-1-deoxy-β-L-arabinopyranose 2,3,4-tribenzoate
1-Bromo-1-deoxy-β-L-arabinopyranose 2,3,4-tribenzoate
Brand Name:
Vulcanchem
CAS No.:
14206-56-5
VCID:
VC0076253
InChI:
InChI=1S/C26H21BrO7/c27-23-22(34-26(30)19-14-8-3-9-15-19)21(33-25(29)18-12-6-2-7-13-18)20(16-31-23)32-24(28)17-10-4-1-5-11-17/h1-15,20-23H,16H2/t20-,21-,22+,23-/m0/s1
SMILES:
C1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Molecular Formula:
C26H21BrO7
Molecular Weight:
525.3 g/mol
1-Bromo-1-deoxy-β-L-arabinopyranose 2,3,4-tribenzoate
CAS No.: 14206-56-5
Main Products
VCID: VC0076253
Molecular Formula: C26H21BrO7
Molecular Weight: 525.3 g/mol
CAS No. | 14206-56-5 |
---|---|
Product Name | 1-Bromo-1-deoxy-β-L-arabinopyranose 2,3,4-tribenzoate |
Molecular Formula | C26H21BrO7 |
Molecular Weight | 525.3 g/mol |
IUPAC Name | [(3S,4S,5R,6R)-4,5-dibenzoyloxy-6-bromooxan-3-yl] benzoate |
Standard InChI | InChI=1S/C26H21BrO7/c27-23-22(34-26(30)19-14-8-3-9-15-19)21(33-25(29)18-12-6-2-7-13-18)20(16-31-23)32-24(28)17-10-4-1-5-11-17/h1-15,20-23H,16H2/t20-,21-,22+,23-/m0/s1 |
Standard InChIKey | WZNBMSMEBBTFBW-GPJHCHHRSA-N |
Isomeric SMILES | C1[C@@H]([C@@H]([C@H]([C@H](O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
SMILES | C1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Canonical SMILES | C1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
PubChem Compound | 11731083 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume